3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
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Overview
Description
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a complex organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a nitrovinyl group, and a trifluoromethyl-substituted triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitrovinyl group and finally the chloroaniline moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitrovinyl group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce aniline derivatives.
Scientific Research Applications
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-4’-trifluoromethyl-[1,1’-biphenyl]-2-methanamine
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline stands out due to its combination of a trifluoromethyl-substituted triazole ring and a nitrovinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O2/c1-11-5-7-14(8-6-11)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-13-4-2-3-12(19)9-13/h2-10,23H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDAXUGFFWWDD-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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